N-(4-(N-acetylsulfamoyl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide
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Description
N-(4-(N-acetylsulfamoyl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C13H17N3O6S2 and its molecular weight is 375.41. The purity is usually 95%.
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Biological Activity
N-(4-(N-acetylsulfamoyl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a synthetic compound that belongs to the class of azetidine derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound features a unique azetidine ring, which is a four-membered heterocyclic structure. The presence of both N-acetylsulfamoyl and methylsulfonyl groups contributes to its biological activity.
The biological activity of this compound primarily involves:
- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis.
- Antimicrobial Activity : Preliminary studies have shown that the compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis .
Antimicrobial Activity
A series of studies have evaluated the antimicrobial efficacy of azetidine derivatives, including the target compound. The following table summarizes key findings:
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Staphylococcus aureus | 0.5 - 2 μg/mL | Potent against gram-positive bacteria |
Bacillus anthracis | 0.25 - 1 μg/mL | Effective against anthrax pathogen |
Candida albicans | 1 - 4 μg/mL | Moderate antifungal activity |
These findings indicate that the compound could serve as a promising candidate for developing new antimicrobial agents.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in 2007 focused on the synthesis and antimicrobial screening of azetidin-2-ones, revealing that compounds similar to this compound demonstrated significant activity against various microbes . This study highlighted structure-activity relationships (SAR) that could inform further modifications for enhanced efficacy.
- Anticancer Potential : Recent investigations into azetidine derivatives have suggested potential anticancer properties. A related compound was found to induce apoptosis in cancer cell lines, indicating that modifications to the azetidine structure could enhance its therapeutic index against tumors .
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and toxicity of azetidine derivatives. Results indicated favorable absorption and distribution characteristics, with minimal adverse effects reported at therapeutic doses .
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-1-methylsulfonylazetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6S2/c1-9(17)15-24(21,22)12-5-3-11(4-6-12)14-13(18)10-7-16(8-10)23(2,19)20/h3-6,10H,7-8H2,1-2H3,(H,14,18)(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJIHYSNGQJQIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.